molecular formula C11H9Cl2N3O2 B13679022 Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13679022
M. Wt: 286.11 g/mol
InChI Key: FPVGGSXAPUHTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,5-dichlorobenzonitrile with ethyl azidoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an organic solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Agriculture: Used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

    Material Science: Investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific dichlorophenyl substitution, which may confer distinct biological activities and chemical properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.

1. Chemical Structure and Synthesis

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of the 2,5-dichlorophenyl group enhances its biological activity. The synthesis of this compound typically involves the reaction of ethyl ester derivatives with dichlorophenyl hydrazine under acidic conditions.

2. Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit substantial antimicrobial properties. This compound has been evaluated against various bacterial strains:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli>128No activity
Clostridium difficile64Moderate
Pseudomonas aeruginosa>128No activity

The compound showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Clostridium difficile, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)21.2Significant reduction in viability
MCF-7 (Breast cancer)27.3Moderate cytotoxicity
HCT-116 (Colon cancer)6.2High cytotoxicity

In vitro studies revealed that the compound significantly reduced cell viability in A549 cells (lung cancer) and exhibited a noteworthy IC50 value against HCT-116 cells . The structure-activity relationship (SAR) indicates that the dichloro substitution enhances anticancer efficacy.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit key metabolic enzymes associated with cancer progression and microbial resistance.
  • Induction of Apoptosis: Studies suggest that this triazole derivative may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

5. Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In a study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability (63.4% compared to control), demonstrating its potential as an anticancer agent .
  • Another investigation reported that compounds with similar triazole structures displayed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a broader applicability for this compound .

Properties

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,16)

InChI Key

FPVGGSXAPUHTLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.